molecular formula C13H13N5OS B5417140 N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE

Katalognummer: B5417140
Molekulargewicht: 287.34 g/mol
InChI-Schlüssel: FBERPUKXVWDKCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazole-containing propanamide derivative characterized by a 2-cyanophenyl group at the N~1~ position and a 5-methyl-1,2,4-triazole-3-sulfanyl moiety at the C~2~ position. The 2-cyanophenyl group may enhance metabolic stability and binding affinity to target proteins, while the sulfanyl linker could influence solubility and pharmacokinetics. Synthetically, the compound likely derives from precursors such as N-(2-cyanophenyl)chloromethanimidoyl chloride (via chlorination of 2-isothiocyanatobenzonitrile) and 5-methyl-4H-1,2,4-triazole-3-thiol, followed by coupling reactions .

Eigenschaften

IUPAC Name

N-(2-cyanophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-8(20-13-15-9(2)17-18-13)12(19)16-11-6-4-3-5-10(11)7-14/h3-6,8H,1-2H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBERPUKXVWDKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyanophenyl Group: This step might involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with a suitable nucleophile.

    Formation of the Propanamide Moiety: This can be done through an amide coupling reaction, often using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic cyanophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Wissenschaftliche Forschungsanwendungen

N~1~-(2-CYANOPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole rings and cyanophenyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to a broader class of triazole-sulfanyl acetamide/propanamide derivatives. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Differences Biological Activity Reference
N~1~-(2-Cyanophenyl)-2-[(5-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Propanamide Propanamide backbone; 2-cyanophenyl substituent Presumed anticancer activity (based on triazole-sulfanyl pharmacophore)
2-(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-ylsulfanyl)-N-[5-(2-Chlorobenzyl)-Thiazol-2-yl]Acetamide (6a) Acetamide backbone; 2-chlorobenzyl-thiazole substituent Selective activity against melanoma and breast cancer (IC~50~ values not reported)
2-(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-ylsulfanyl)-N-[5-(3,4-Dichlorobenzyl)-Thiazol-2-yl]Acetamide (6g) Acetamide backbone; 3,4-dichlorobenzyl-thiazole substituent Potent activity against breast cancer (IC~50~ values not reported)
Metconazole Cyclopentanol backbone; 4-chlorophenylmethyl and triazolylmethyl substituents Antifungal agent (agricultural use)
Ipconazole Cyclopentanol backbone; isopropyl and triazolylmethyl substituents Fungicide (crop protection)

Key Findings

Bioactivity Profile: The target compound shares the triazole-sulfanyl motif with derivatives 6a and 6g, which exhibit selective anticancer activity against melanoma and breast cancer . However, the propanamide backbone and 2-cyanophenyl group in the target compound may alter target specificity compared to the thiazole-containing acetamides 6a/6g. Unlike agricultural triazoles (e.g., metconazole, ipconazole), the target compound lacks bulky hydrophobic groups (e.g., cyclopentanol), suggesting a different mechanism of action—likely targeting human enzymes or receptors rather than fungal cytochrome P450 .

Synthetic Pathways: The synthesis of 6a and 6g involves coupling 5-methyl-4H-1,2,4-triazole-3-thiol with chloro-substituted benzyl-thiazole acetamides , whereas the target compound may utilize N-(2-cyanophenyl) precursors (e.g., via sulfuryl chloride reactions as in ).

The sulfanyl linker may increase metabolic stability relative to ester or ether linkages in agricultural triazoles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.